![molecular formula C20H23N2O+ B1258924 (11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde CAS No. 6866-93-9](/img/structure/B1258924.png)
(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde
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Overview
Description
C-fluorocurarine is a monoterpenoid indole alkaloid.
Scientific Research Applications
Natural Naphthoquinone Derivatives
A study by Ravikumar et al. (2005) on a novel naphthoquinone, isolated from Stereospermum personatum, is notable for its structural similarity. Naphthoquinones are known for their biological activities, including antimicrobial and anticancer properties. The specific compound studied, "15,18-dimethyl-5-dioxo-14-oxapentacyclo[11.4.1.0^2,15.0^4,13.0^6,11]octadeca-3,6,8,10-tetraene-18-carbaldehyde," shows a complex bicyclic system similar in complexity to the query compound (Ravikumar et al., 2005).
Synthesis and Structural Studies
Research on the synthesis and molecular structure of compounds with complex ring systems, such as the study by Soldatenkov et al. (1996), offers insights into methodologies that could be applicable to the synthesis and analysis of the query compound. They investigated "10,11-Dimethyl-9-(coumarin-3-yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.0^2,7]trideca-2,4,6-11-tetraene," a compound with a complex structure involving multiple rings and functional groups (Soldatenkov et al., 1996).
Chemical Transformations and Reactivity
The study of specific chemical transformations, like the research by Horiguchi et al. (2004) on the Pummerer-type cyclization reaction, is relevant for understanding the reactivity and potential transformations of complex molecules like the query compound. They synthesized heteroaromatic analogues of 1-methyl-1,2,3,4-tetrahydroisoquinoline, providing valuable insights into the cyclization reactions of intricate molecular structures (Horiguchi et al., 2004).
properties
CAS RN |
6866-93-9 |
---|---|
Product Name |
(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde |
Molecular Formula |
C20H23N2O+ |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde |
InChI |
InChI=1S/C20H22N2O/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22/h3-7,12,14,18H,8-11H2,1-2H3/p+1/b13-3+/t14-,18-,20?,22?/m0/s1 |
InChI Key |
ZEMNDQUOMWGCAZ-MZFNONIYSA-O |
Isomeric SMILES |
C/C=C\1/C[N@@+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O)C |
SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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